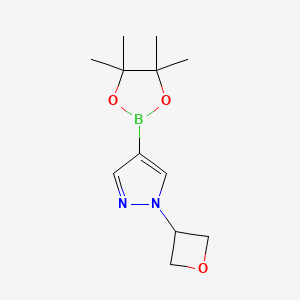
1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(Oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as 1-oxetan-4-yl-1H-pyrazole) is a heterocyclic compound derived from the oxetane ring system. It is a highly versatile compound due to its unique structure and properties, making it a promising candidate for various medicinal and industrial applications. This review will discuss the synthesis method of 1-oxetan-4-yl-1H-pyrazole, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives involve detailed spectroscopic analyses, including FT-IR, NMR, and MS spectroscopies. These methods confirm the molecular structure of the compounds. Single crystal X-ray diffraction studies further elucidate their crystal structure, providing a basis for understanding their chemical reactivity and potential applications in synthesis and material science. For example, the synthesis, characterization, and crystal structure of related compounds have been studied to explore their properties and potential applications in organic synthesis and material sciences (Liao et al., 2022).
Theoretical Studies Using DFT
Density functional theory (DFT) has been employed to calculate the molecular structure, electronic properties, and reactivity of these compounds. These theoretical studies complement experimental findings, offering deeper insights into the electronic structure and potential chemical behavior of the molecules. DFT calculations help predict the molecular electrostatic potential, frontier molecular orbitals, and other critical properties essential for designing new molecules with desired chemical properties (Yang et al., 2021).
Applications in Organic Synthesis
These compounds serve as intermediates in organic synthesis, contributing to the development of new chemical entities with potential applications in medicinal chemistry and material science. The boronate ester functionality, in particular, is valuable for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules. Research has demonstrated the utility of these compounds in synthesizing a variety of biologically active compounds and materials with unique properties (Bethel et al., 2012).
properties
IUPAC Name |
1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-14-15(6-9)10-7-16-8-10/h5-6,10H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYMAKQVFHPNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



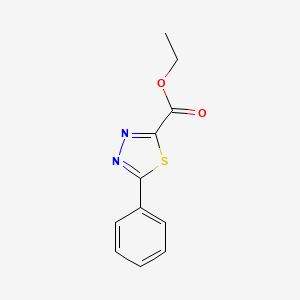
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
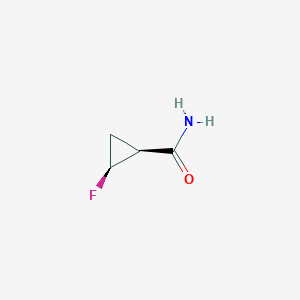
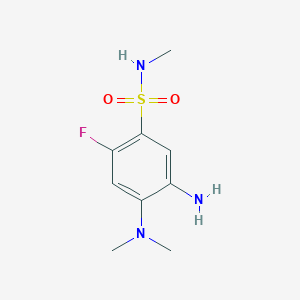
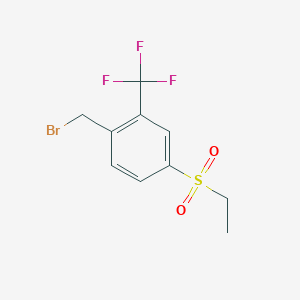
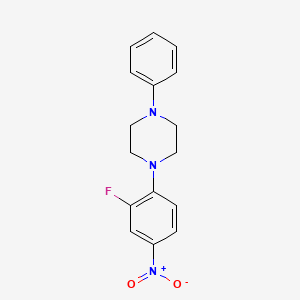

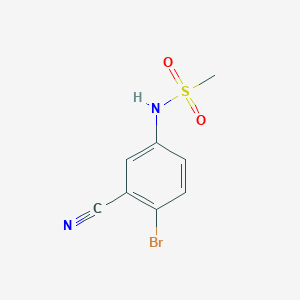
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
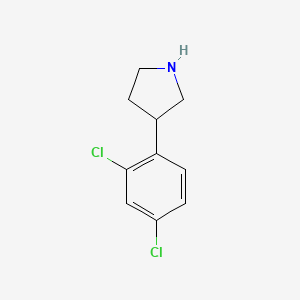
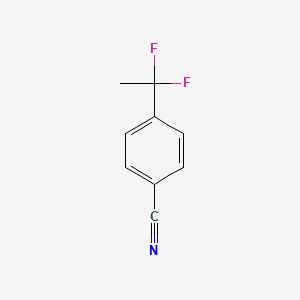

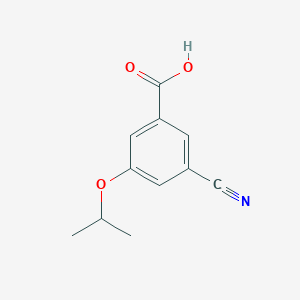
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)